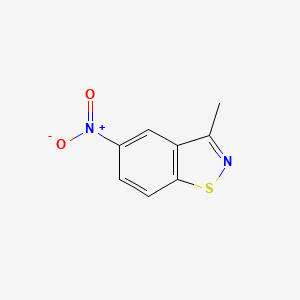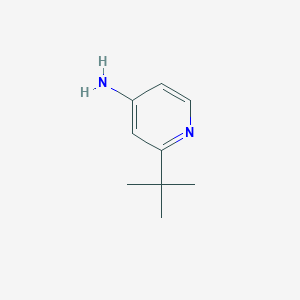
2-(tert-Butyl)pyridin-4-amine
説明
The compound "2-(tert-Butyl)pyridin-4-amine" is a pyridine derivative that is of interest in various chemical syntheses and applications. Pyridine derivatives are known for their utility in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and structural motifs .
Synthesis Analysis
The synthesis of pyridine derivatives with a tert-butyl group in the 4-position can be achieved through a transition-metal-free, two-step reaction sequence starting from substituted pyridine precursors. The addition of tert-butyl magnesium reagents to these precursors is highly regioselective, and the subsequent microwave-assisted aromatization with sulfur as an oxidant yields the desired products in moderate to excellent yields . Additionally, the synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy has been described, which involves a catalytic asymmetric reduction and a conjugate addition of a hindered secondary amine to acrylonitrile .
Molecular Structure Analysis
The molecular structures of pyridine derivatives can be complex and diverse. For instance, the crystal structures of N,N'-di-tert-butyl-2,11-diaza3.3pyridinophane and its copper(II) complex have been characterized by X-ray crystal analysis, revealing a syn chair-chair conformation for the macrocyclic ring and a distorted octahedral geometry for the copper(II) ion in the complex . Similarly, the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives have been conducted, showing the inclination of the phenyl rings to the mean planes of the imidazole rings .
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions. For example, the metalation of (tert-butyldimethylsilyl)(2-pyridylmethyl)amine with dimethylzinc leads to the formation of several zinc complexes, and the solvent-free thermal decomposition of these complexes can result in the evolution of methane and the precipitation of zinc metal . The N-tert-butoxycarbonylation of amines catalyzed by pyridinium 2,2,2-trifluoroacetate is another example of a chemical reaction involving pyridine derivatives, which is noted for its high yields and short reaction times .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the crystal and molecular structure of certain Schiff base compounds derived from pyridine derivatives are stabilized by intramolecular hydrogen bonds, which can be analyzed using X-ray crystallographic analysis and density functional theory (DFT) calculations . Additionally, the synthesis and characterization of nitrogenous compounds containing pyridine motifs have been confirmed by various spectroscopic methods, and their molecular electrostatic potential and frontier molecular orbitals have been studied using DFT .
科学的研究の応用
Summary of the Application
The compound “2-(tert-Butyl)pyridin-4-amine” has been used in the generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors .
Results or Outcomes
The results indicate that thieno[3,2-d]pyrimidin-4-amines inhibit Cyt-bd, and an initial structure–activity-relationship (SAR) of 13 compounds in three mycobacterial strains was reported . All compounds displayed activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 with ATP IC50 values from 6 to 54 μM in the presence of Q203 only, as expected from a Cyt-bd inhibitor .
2. Application in Dye-Sensitized Solar Cells
Summary of the Application
While not exactly “2-(tert-Butyl)pyridin-4-amine”, a similar compound, “4-tert-Butylpyridine”, is used as a specific additive of redox electrolyte in dye-sensitized solar cells .
Results or Outcomes
3. Application in Synthesis of Pyridine Carboxamides
Summary of the Application
The compound “2-(tert-Butyl)pyridin-4-amine” can be used in the TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines .
Methods of Application
The radicals can be generated in situ through a tert-butyl hydroperoxide (TBHP)-mediated denitrogenation of the corresponding pyridine carbohydrazides. Those radicals then react with various amines yielding pyridine carboxamides .
Results or Outcomes
The key advantages of this synthetic method include the use of mild and metal-free reactions conditions, water as the solvent, a wide substrate scope, and an excellent functional-group tolerance, which was demonstrated in the synthesis of primary, secondary, and tertiary amides and pharmaceuticals . The yield of pyridine carboxamides was reported to be between 50–93% .
4. Application in Synthesis of Pyridine Carboxamides
Summary of the Application
The compound “2-(tert-Butyl)pyridin-4-amine” can be used in the TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines .
Methods of Application
The radicals can be generated in situ through a tert-butyl hydroperoxide (TBHP)-mediated denitrogenation of the corresponding pyridine carbohydrazides. Those radicals then react with various amines yielding pyridine carboxamides .
Results or Outcomes
The key advantages of this synthetic method include the use of mild and metal-free reactions conditions, water as the solvent, a wide substrate scope, and an excellent functional-group tolerance, which was demonstrated in the synthesis of primary, secondary, and tertiary amides and pharmaceuticals . The yield of pyridine carboxamides was reported to be between 50–93% .
特性
IUPAC Name |
2-tert-butylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJHJHNACZQLTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355854 | |
| Record name | 2-(tert-Butyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyl)pyridin-4-amine | |
CAS RN |
39919-69-2 | |
| Record name | 2-(1,1-Dimethylethyl)-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39919-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(tert-Butyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)


![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)

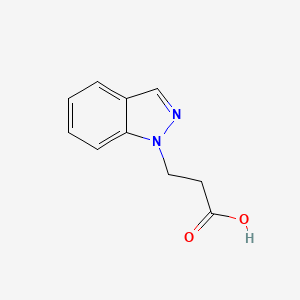

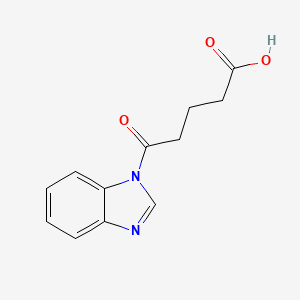
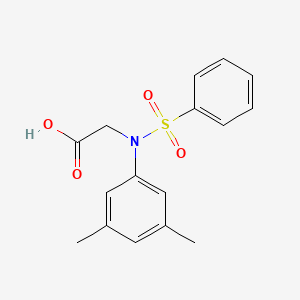


![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)

